4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Description
4-Acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring an acetyl group at the 4-position of the pyrrole ring and a 2-methoxybenzyl substituent on the carboxamide nitrogen. Pyrrole-2-carboxamides are a versatile class of heterocyclic compounds with applications in medicinal chemistry, particularly as DNA-targeting agents and enzyme inhibitors .
Properties
IUPAC Name |
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXNHPJXHBVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330701 | |
| Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-44-4 | |
| Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
N-[(2-methoxyphenyl)methyl] Substitution:
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s pyrrole core makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrrole-containing biomolecules.
Materials Science: The compound can be explored for its electronic properties, making it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with six closely related pyrrole-2-carboxamide derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 2-methoxybenzyl group in the target compound may confer π-π stacking interactions with aromatic residues in biological targets, similar to DNA-intercalating agents like lexitropsins .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes analogous to those for 4-acetyl-N-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrrole-2-carboxamide (), involving coupling of activated pyrrole-2-carboxylic acids with substituted benzylamines.
- In contrast, bromo-substituted analogs (e.g., CAS 1707727-59-0) require halogenation steps, which can complicate scalability .
Thermodynamic and Crystallographic Data :
- While crystallographic data for the target compound are absent, analogs like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide have been characterized using software such as SHELXL and ORTEP-III, highlighting planar pyrrole rings and hydrogen-bonding networks .
Biological Activity
4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This compound features a pyrrole ring substituted with an acetyl group, a methoxyphenyl group, and a carboxamide moiety, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Pyrrole derivatives have been extensively studied for their biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique combination of functional groups in this compound may confer specific biological activities that warrant further investigation.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound's mechanism of action may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.015 mg/mL |
These results suggest that the compound could be developed as a potential antibacterial agent.
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. In vitro studies using human tumor models, such as melanoma (A375) and colorectal carcinoma (HCT-116) cell lines, demonstrated selective cytotoxicity against malignant cells while sparing healthy cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A375 (Melanoma) | 10 ± 4 | High |
| HCT-116 | 13 ± 4 | Moderate |
| L6 (Healthy) | >50 | - |
The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, making it a promising candidate for further development.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and survival. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of the methoxy group and the carboxamide moiety significantly enhances the biological activity of this compound compared to its analogs. For instance, compounds lacking these substituents showed reduced potency in both antimicrobial and anticancer assays.
Table 3: Comparison with Analog Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Acetyl-3,5-dimethylpyrrole | Lacks methoxy group; simpler structure | Antimicrobial |
| N-(2-Methoxyphenyl)-3-oxobutanamide | Different carbon skeleton | Anticancer |
| 3-Methyl-N-(2-methoxyphenyl)pyrrole | Methylated at position 3 | Anti-inflammatory |
Case Studies
Several case studies have documented the efficacy of pyrrole derivatives in clinical settings. For example, a study involving a series of tetrasubstituted pyrroles demonstrated significant antitumor activity against various cancer cell lines, supporting the potential use of similar compounds like this compound in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
